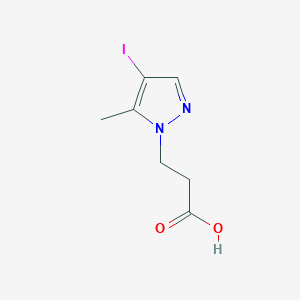

3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-iodo-5-methylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-5-6(8)4-9-10(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPXQEHTMVTVJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701255370 | |

| Record name | 4-Iodo-5-methyl-1H-pyrazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701255370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6715-93-1 | |

| Record name | 4-Iodo-5-methyl-1H-pyrazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6715-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-5-methyl-1H-pyrazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701255370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid

An In-Depth Technical Guide to the Synthesis of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs that exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile. This compound is a bespoke chemical entity designed for such molecular exploration. The presence of an iodine atom at the C4 position provides a reactive handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse molecular fragments. The N1-propanoic acid side chain offers a vector for further derivatization or for modulating the compound's physicochemical properties, such as solubility and cell permeability. This guide provides a comprehensive, technically-grounded exposition of a plausible and robust synthetic route to this valuable research intermediate.

Retrosynthetic Analysis and Strategic Considerations

A direct, one-pot synthesis of the target molecule is not readily found in the literature. Therefore, a multi-step approach is necessary. The proposed synthesis is designed around three core transformations: the formation of the pyrazole heterocycle, regioselective iodination, and regioselective N-alkylation.

Caption: Retrosynthetic analysis of the target molecule.

The key challenges in this synthesis are controlling the regioselectivity of both the iodination and the N-alkylation steps.

-

Iodination: The pyrazole ring is an electron-rich heterocycle, and electrophilic substitution, such as iodination, preferentially occurs at the C4 position due to the electronic nature of the ring system. Reagents like N-Iodosuccinimide (NIS) are effective for this transformation.

-

N-Alkylation: Unsymmetrical pyrazoles have two non-equivalent nitrogen atoms (N1 and N2), and alkylation can lead to a mixture of regioisomers. The regioselectivity is influenced by steric hindrance and the nature of the base and solvent. For 5-methyl-1H-pyrazole, the N1 position is generally more accessible, and its deprotonated form is thermodynamically more stable, favoring alkylation at this site.

Experimental Protocols

Part 1: Synthesis of 5-methyl-1H-pyrazole

The synthesis of the pyrazole core is achieved through the cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine. A well-established method for a related compound, 3,5-dimethylpyrazole, involves the reaction of acetylacetone with hydrazine.[1] A similar approach can be envisioned for 5-methyl-1H-pyrazole using an appropriate precursor. An alternative and more direct synthesis of 3,5-dimethylpyrazole is also reported using hydrazine hydrate with an acid catalyst.[2]

Protocol: Synthesis of 3,5-dimethylpyrazole (as a representative example)

-

Reaction Setup: In a 1-liter round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve hydrazine sulfate (65 g, 0.50 mol) in 400 mL of 10% aqueous sodium hydroxide.[1]

-

Cooling: Cool the flask in an ice bath until the internal temperature reaches 15°C.

-

Addition of Dicarbonyl: Add acetylacetone (50 g, 0.50 mol) dropwise via the dropping funnel, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.[1]

-

Reaction: Stir the mixture for an additional hour at 15°C.

-

Work-up: Dilute the reaction mixture with 200 mL of water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).[1]

-

Purification: Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether by rotary evaporation to yield crystalline 3,5-dimethylpyrazole. The product can be further purified by recrystallization from petroleum ether.[1]

| Parameter | Value | Reference |

| Hydrazine Sulfate | 65 g (0.50 mol) | [1] |

| Acetylacetone | 50 g (0.50 mol) | [1] |

| 10% NaOH (aq) | 400 mL | [1] |

| Reaction Temperature | 15°C | [1] |

| Reaction Time | 1.5 hours | [1] |

| Typical Yield | 77-81% | [1] |

Part 2: Iodination of the Pyrazole Core to 4-iodo-5-methyl-1H-pyrazole

The introduction of iodine at the C4 position can be efficiently achieved using an electrophilic iodinating agent. N-Iodosuccinimide (NIS) is a suitable reagent for this purpose.[3]

Protocol: C4-Iodination of 1-ethyl-5-methyl-1H-pyrazole (adaptable for 5-methyl-1H-pyrazole)

-

Reaction Setup: Dissolve the starting pyrazole (1.0 eq) in acetonitrile in a round-bottomed flask equipped with a magnetic stirrer and reflux condenser.

-

Addition of NIS: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.[3]

-

Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate. The crude product can be purified by silica gel column chromatography.[3]

| Parameter | Value | Reference |

| Pyrazole Substrate | 1.0 eq | [3] |

| N-Iodosuccinimide (NIS) | 1.1 eq | [3] |

| Solvent | Acetonitrile | [3] |

| Reaction Temperature | 60-70°C | [3] |

| Reaction Time | 4-6 hours | [3] |

Part 3: N-Alkylation and Hydrolysis

This two-step sequence first introduces the ethyl propanoate side chain, followed by hydrolysis to the desired carboxylic acid. The N-alkylation is performed under basic conditions to deprotonate the pyrazole, facilitating nucleophilic attack on the alkyl halide.

Caption: N-Alkylation of the iodinated pyrazole intermediate.

Protocol: N-Alkylation to Ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate

-

Reaction Setup: To a solution of 4-iodo-5-methyl-1H-pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Addition of Alkylating Agent: Add ethyl 3-bromopropanoate (1.1-1.5 eq) dropwise to the stirred suspension. A similar reaction is described for the 3-methyl isomer.[4]

-

Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.

-

Work-up: Upon completion, cool the reaction mixture, pour it into water, and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by silica gel column chromatography.

Protocol: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC). The hydrolysis of a similar ester is a known procedure.[4][5]

-

Work-up: Remove the THF by rotary evaporation. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product. If the product is not a solid, extract the acidified aqueous layer with ethyl acetate.

Characterization

The structural elucidation of the intermediates and the final product relies on standard spectroscopic techniques.

-

5-methyl-1H-pyrazole (Intermediate):

-

¹H NMR: Expected signals include a singlet for the C4-H proton, a singlet for the methyl group protons, and a broad singlet for the N-H proton.

-

¹³C NMR: Three distinct signals for the pyrazole ring carbons and one for the methyl carbon.

-

-

4-iodo-5-methyl-1H-pyrazole (Intermediate):

-

¹H NMR: The singlet corresponding to the C4-H proton will disappear. A singlet for the C3-H proton, a singlet for the methyl group, and a broad N-H signal are expected.

-

¹³C NMR: The signal for the C4 carbon will shift significantly downfield due to the deshielding effect of the iodine atom.

-

-

This compound (Final Product):

-

¹H NMR (predicted, in DMSO-d₆):

-

δ ~12.5 ppm (s, 1H, COOH)

-

δ ~7.5-7.8 ppm (s, 1H, pyrazole C3-H)

-

δ ~4.2-4.4 ppm (t, 2H, N-CH₂-CH₂)

-

δ ~2.7-2.9 ppm (t, 2H, -CH₂-COOH)

-

δ ~2.2-2.4 ppm (s, 3H, -CH₃)

-

-

¹³C NMR (predicted, in DMSO-d₆):

-

δ ~172 ppm (C=O)

-

Signals for the pyrazole ring carbons (C3, C4-I, C5-Me)

-

δ ~45 ppm (N-CH₂)

-

δ ~33 ppm (-CH₂-COOH)

-

δ ~10-12 ppm (-CH₃)

-

-

Mass Spectrometry (ESI-MS): Expected [M-H]⁻ ion.

-

Safety and Handling

-

Hydrazine sulfate: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

N-Iodosuccinimide (NIS): An oxidizing agent and an irritant. Avoid contact with skin and eyes.

-

Ethyl 3-bromopropanoate: A lachrymator and irritant. Handle in a fume hood.

-

Solvents (DMF, Dichloromethane, Diethyl Ether): Handle with care due to their volatility, flammability, and potential health hazards.

This guide provides a robust and logical synthetic pathway to this compound, grounded in established chemical principles and supported by literature precedents. By following these protocols, researchers can reliably access this versatile building block for applications in drug discovery and development.

References

- BenchChem. Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.

- Smolecule. Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)

- Johnson, W. S., & Highet, R. J. (1955). 3,5-Dimethylpyrazole. Organic Syntheses, 35, 52.

- Organic Chemistry Portal. Pyrazole synthesis.

- Chinese Patent CN100506798C. (2009). Method for preparing 3,5-dimethylpyrazole.

- Volk, B., et al. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Synthesis, 54(06), 959-966.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate [smolecule.com]

- 5. Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Ke… [ouci.dntb.gov.ua]

characterization of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid

This guide provides a comprehensive framework for the synthesis and detailed analytical characterization of the novel heterocyclic compound, this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a standard protocol, offering insights into the causality behind experimental choices and establishing a self-validating workflow for ensuring scientific integrity.

The pyrazole core is a well-established and highly valued scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic functionalization of this ring system allows for the fine-tuning of pharmacological properties. This guide outlines a predictive and methodological approach to the synthesis of a specific, multi-functionalized pyrazole derivative and the rigorous analytical techniques required to confirm its structure, purity, and key physicochemical properties.

Proposed Synthetic Pathway

Given the absence of a published, direct synthesis for the title compound, a robust and logical three-step pathway is proposed. This route leverages well-established reactions in heterocyclic chemistry, including electrophilic iodination and aza-Michael addition, to ensure a high probability of success and yield a product with defined regiochemistry.

Step 1: Synthesis of 3-methyl-1H-pyrazole

The foundational pyrazole ring is synthesized via the classical Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.

-

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.0 eq.) to ethanol.

-

Cool the solution in an ice bath and add 2,4-pentanedione (1.0 eq.) dropwise with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

The resulting crude product can be purified by distillation or recrystallization to yield 3-methyl-1H-pyrazole.

-

Step 2: Iodination to 4-iodo-5-methyl-1H-pyrazole

Electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position due to its higher electron density compared to the C3 and C5 positions.[2]

-

Protocol:

-

Dissolve 3-methyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-iodo-5-methyl-1H-pyrazole.

-

Step 3: Aza-Michael Addition and Hydrolysis to Final Product

The final step involves the N-alkylation of the iodinated pyrazole. An aza-Michael addition to an acrylate ester is a highly effective method for achieving regioselective alkylation at the N1 position, followed by ester hydrolysis to yield the desired carboxylic acid.[6][7]

-

Protocol:

-

In an inert atmosphere, dissolve 4-iodo-5-methyl-1H-pyrazole (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a suitable base, such as cesium carbonate (Cs₂CO₃) (1.5 eq.), and stir the mixture.[6]

-

Add ethyl acrylate (1.2 eq.) dropwise to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction, dilute with water, and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry, and concentrate to yield the crude ester intermediate, ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate.

-

Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (2.0 eq.) and stir at room temperature until the ester is fully hydrolyzed.

-

Acidify the reaction mixture with 1M HCl to a pH of ~3-4, leading to the precipitation of the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

-

Caption: Proposed three-step synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the final compound. The following sections detail the expected outcomes from key analytical methods.

Physical Properties

| Property | Predicted Value | Justification |

| Appearance | White to off-white crystalline solid | Based on the typical appearance of pyrazole carboxylic acids and other related heterocyclic compounds.[8] |

| Molecular Formula | C₇H₉IN₂O₂ | Calculated from the molecular structure. |

| Molecular Weight | 279.97 g/mol (Monoisotopic); 280.06 g/mol (Average) | Calculated from the molecular formula. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).[9] | The carboxylic acid group imparts some polarity, but the overall structure is largely organic. |

| Melting Point | Expected to be a distinct melting point, likely >150 °C. | Crystalline solids with hydrogen bonding capabilities (carboxylic acid dimers) typically have high melting points. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure, including regiochemistry and connectivity.

-

Rationale for Experimental Choices:

-

Solvent: DMSO-d₆ is recommended as it will solubilize the compound and its N-H and O-H protons are less likely to exchange rapidly, making them potentially observable.

-

2D NMR: HSQC and HMBC experiments are critical for unambiguously assigning proton and carbon signals and confirming the N1-alkylation.[10]

-

| Predicted ¹H NMR Data (400 MHz, DMSO-d₆) | |||

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| H-3 (pyrazole ring) | ~7.5 - 7.8 | Singlet (s) | 1H |

| -CH₂- (α to N) | ~4.2 - 4.4 | Triplet (t) | 2H |

| -CH₂- (α to COOH) | ~2.7 - 2.9 | Triplet (t) | 2H |

| -CH₃ (on pyrazole) | ~2.2 - 2.4 | Singlet (s) | 3H |

| -COOH | ~12.0 - 13.0 | Broad Singlet (br s) | 1H |

| Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) | |

| Assignment | Predicted δ (ppm) |

| -COOH | ~172 - 174 |

| C-5 (pyrazole) | ~148 - 150 |

| C-3 (pyrazole) | ~140 - 142 |

| C-4 (pyrazole) | ~75 - 80 |

| -CH₂- (α to N) | ~45 - 48 |

| -CH₂- (α to COOH) | ~33 - 36 |

| -CH₃ | ~10 - 12 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

-

Rationale for Experimental Choices:

-

Technique: Electrospray Ionization (ESI) is ideal for this polar molecule, likely producing a strong protonated molecular ion [M+H]⁺ in positive mode or a deprotonated ion [M-H]⁻ in negative mode.

-

| Predicted Mass Spectrometry Data | |

| Ion | Expected m/z |

| [M+H]⁺ | 280.98 |

| [M-H]⁻ | 278.96 |

| Key Fragments | Description |

| [M-COOH]⁺ | Loss of the carboxyl group (45 Da). |

| [M-C₂H₄COOH]⁺ | Cleavage of the entire propanoic acid side chain. |

| Further fragments | Loss of I, HCN, or cleavage of the pyrazole ring.[11] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Rationale for Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is a simple and effective method for solid samples.

-

| Predicted IR Absorption Bands | |

| Frequency (cm⁻¹) | Assignment |

| 3300 - 2500 (very broad) | O-H stretch of the hydrogen-bonded carboxylic acid dimer.[12][13] |

| ~2950 | C-H stretch (aliphatic). |

| ~1700 (strong, sharp) | C=O stretch of the carboxylic acid.[14] |

| ~1600, ~1550 | C=N and C=C stretches of the pyrazole ring. |

| ~1250 | C-O stretch of the carboxylic acid.[15] |

| 600 - 500 | C-I stretch. |

Comprehensive Characterization Workflow

A logical workflow ensures that data from each analytical technique is used to build a complete and validated picture of the molecule's identity and purity.

Caption: Logical workflow for the characterization of the title compound.

Conclusion

This guide provides a predictive yet robust framework for the synthesis and comprehensive . By following the proposed multi-step synthesis and employing a suite of orthogonal analytical techniques, researchers can confidently produce and validate this novel compound. The detailed predictions for NMR, MS, and IR data serve as a benchmark for experimental results, ensuring a high degree of scientific rigor. The successful characterization of this molecule will provide a valuable building block for the exploration of new chemical space in drug discovery and materials science.

References

-

MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved from [Link]

- BenchChem. (2025).

- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

-

American Chemical Society. (n.d.). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (2025). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem. Retrieved from [Link]

-

PubMed. (n.d.). Pyrazol-3-propanoic Acid Derivatives as Novel Inhibitors of Leukotriene Biosynthesis in Human Neutrophils. PubMed. Retrieved from [Link]

-

American Chemical Society. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

- BenchChem. (2025). 1-ethyl-4-iodo-5-methyl-1H-pyrazole molecular weight and formula. BenchChem.

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. The Royal Society of Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. University of Calgary. Retrieved from [Link]

-

ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (n.d.). Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Retrieved from [Link]

-

PubMed. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyrazole. Solubility of Things. Retrieved from [Link]

- Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole. Google Patents.

-

ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Retrieved from [Link]

-

ResearchGate. (2025). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). One-pot synthesis of N-substituted pyrazoles 1–7. Reaction conditions:... ResearchGate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journals. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole (Clark, 2010). ResearchGate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023). Pyrazole iodination. Chemistry Stack Exchange. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. BenchChem.

-

Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Conversions after given time of the aza‐Michael addition of 1 and 2 to... ResearchGate. Retrieved from [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Publishing. Retrieved from [Link]

-

MDPI. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. MDPI. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. Polymer Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Retrieved from [Link]

-

American Chemical Society. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate. Retrieved from [Link]

-

Thieme. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Thieme. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 2. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Michael-type addition of azoles of broad-scale acidity to methyl acrylate [beilstein-journals.org]

- 8. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

A Spectroscopic and Structural Elucidation Guide to 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazoles are foundational scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities.[1] The compound 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid is a key synthetic intermediate, particularly in the development of novel therapeutics. Its precise chemical structure and purity are paramount for ensuring the reliability and reproducibility of subsequent research and development efforts. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering a detailed framework for its structural confirmation and characterization. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. This document serves as a vital resource by not only presenting the data but also explaining the underlying principles and experimental considerations, thereby ensuring scientific integrity and empowering researchers in their drug discovery endeavors.

Molecular Structure and Physicochemical Properties

A thorough spectroscopic analysis is essential to confirm the synthesis and elucidate the structure of substituted pyrazole compounds.[2] The molecular integrity of this compound underpins its utility as a building block in complex molecule synthesis.

Molecular Structure:

The structure, featuring a substituted pyrazole ring linked to a propanoic acid chain, presents distinct spectroscopic signatures. Atom numbering is provided for clarity in NMR assignments.

Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.

Physicochemical Properties:

A summary of the key physicochemical properties provides a foundational dataset for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₇H₉IN₂O₂ | [3] |

| Molecular Weight | 280.06 g/mol | [4] |

| Monoisotopic Mass | 279.9709 Da | [3] |

| XLogP (Predicted) | 0.7 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.[5] For a molecule like this compound, NMR is indispensable for confirming the substitution pattern on the pyrazole ring and the integrity of the propanoic acid side chain.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of different types of protons and their connectivity. The chemical shift (δ) of a proton is influenced by its local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

Experimental Protocol:

A standardized protocol ensures data reproducibility.[2]

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Acquire the spectrum on a 300 or 500 MHz NMR spectrometer.

-

Acquisition Parameters: Use a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-32) to achieve a good signal-to-noise ratio.[2]

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak as an internal standard.

Data Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Broad Singlet | 1H | COOH | The acidic proton is typically deshielded and appears as a broad singlet, which is exchangeable with D₂O. |

| ~7.5 | Singlet | 1H | H-3 | The sole proton on the pyrazole ring is a singlet as it has no adjacent proton neighbors. Its position is downfield due to the aromatic nature of the ring. |

| ~4.2 | Triplet | 2H | H-7 (N-CH₂) | These protons are adjacent to the pyrazole nitrogen (N1) and a CH₂ group, resulting in a triplet. The electronegative nitrogen deshields them. |

| ~2.8 | Triplet | 2H | H-8 (CH₂-COOH) | Adjacent to the N-CH₂ group and the carbonyl group, these protons appear as a triplet. |

| ~2.2 | Singlet | 3H | H-6 (C5-CH₃) | The methyl group protons on the pyrazole ring appear as a singlet as they have no adjacent protons to couple with. |

¹³C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton. The chemical shift of each carbon is characteristic of its hybridization and chemical environment.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of solvent) is typically used compared to ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 75 or 125 MHz NMR spectrometer.

-

Acquisition Parameters: A wider spectral width (~200-250 ppm) and a longer relaxation delay (2-5 seconds) are necessary.[2] A significantly larger number of scans is required to obtain an adequate signal.

-

Processing: Standard processing steps are similar to those for ¹H NMR.

Data Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C9 (C=O) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| ~148 | C5 | The carbon bearing the methyl group is deshielded due to its position in the heterocyclic ring. |

| ~140 | C3 | The protonated carbon of the pyrazole ring appears in the aromatic region. |

| ~65 | C4 | The carbon atom bonded to the heavy iodine atom experiences a strong shielding effect (heavy-atom effect), shifting it significantly upfield. |

| ~45 | C7 (N-CH₂) | The carbon atom directly attached to the pyrazole nitrogen. |

| ~34 | C8 (CH₂-COOH) | The carbon atom adjacent to the carbonyl group. |

| ~10 | C6 (CH₃) | The methyl carbon appears in the typical aliphatic region. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

Experimental Workflow:

Figure 2: A generalized workflow for mass spectrometry analysis.

Data Interpretation:

For this compound (C₇H₉IN₂O₂), the expected monoisotopic mass is 279.9709 Da.[3]

-

Molecular Ion Peak: In positive ion mode (e.g., Electrospray Ionization, ESI+), the most prominent peak would be the protonated molecule [M+H]⁺ at an m/z of approximately 280.978.[3] In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 278.964.[3]

-

Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will not produce a complex isotopic pattern itself, but the overall pattern will be influenced by the natural abundance of ¹³C.

-

Fragmentation: A common fragmentation pathway for the propanoic acid side chain involves the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da). A characteristic fragmentation of propanoic acid itself often shows a strong peak at m/z 45, corresponding to the [COOH]⁺ ion.[6][7]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or more commonly, using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

Data Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3300-2500 | Broad | O-H stretch | Carboxylic Acid |

| ~1700 | Strong | C=O stretch | Carboxylic Acid |

| ~1600-1450 | Medium | C=C / C=N stretch | Pyrazole Ring |

| ~1400-1300 | Medium | C-O stretch / O-H bend | Carboxylic Acid |

| ~500-600 | Weak-Medium | C-I stretch | Iodo-group |

The broad O-H stretch and the strong C=O stretch are highly characteristic of the carboxylic acid moiety.[8] The vibrations associated with the pyrazole ring confirm the presence of the heterocyclic core.[5]

Integrated Analysis and Quality Assurance

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The confirmation of the structure of this compound is achieved when all spectroscopic data converge to support a single, unambiguous structure.

Quality Assurance Workflow:

Figure 3: Quality assurance workflow for the structural confirmation of a synthesized compound.

This integrated approach ensures that the molecular weight (from MS), functional groups (from IR), and the precise atomic connectivity (from NMR) are all consistent with the target structure. Any deviation in the data would signal the presence of impurities or an incorrect structure, triggering further investigation or purification.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application for research and drug development. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, MS, and IR data, along with the rationale for their interpretation. By following the outlined protocols and analytical workflows, researchers can confidently verify the identity, structure, and purity of this important chemical intermediate, ensuring the integrity and success of their scientific pursuits.

References

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate.

- An In-depth Technical Guide to the Spectroscopic Analysis of New Pyrazolium Derivatives. Benchchem.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.

- This compound. PubChemLite.

- 3-(4-Iodo-1-methyl-pyrazol-3-yl)propanoic acid. PubChem - NIH.

- 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C, 99%).

- 3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoic acid. PubChemLite.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.

- mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes.

- IR spectra of compound 10. | Download Scientific Diagram. ResearchGate.

- Propanoic acid - the NIST WebBook. National Institute of Standards and Technology.

Sources

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - this compound (C7H9IN2O2) [pubchemlite.lcsb.uni.lu]

- 4. 3-(4-Iodo-1-methyl-pyrazol-3-yl)propanoic acid | C7H9IN2O2 | CID 168806586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Propanoic acid [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Research Potential of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs for a wide range of diseases, including cancer and inflammatory disorders.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in crucial hydrogen bonding interactions make it a privileged structure in drug design.[2] The functionalization of the pyrazole ring allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties. Specifically, halogenated pyrazoles, such as this compound, represent a class of compounds with significant, yet underexplored, potential. The presence of an iodine atom provides a versatile synthetic handle for diversification, while the propanoic acid side chain offers a vector for modulating solubility and interacting with biological targets.

This guide provides a comprehensive overview of the known and predicted chemical properties of this compound. While direct experimental literature on this specific molecule is sparse, this document synthesizes data from public chemical databases and extrapolates from well-established principles and studies on closely related analogues. It is intended to serve as a foundational resource for researchers in drug discovery and chemical biology, offering insights into its synthesis, reactivity, and potential applications.

Core Molecular Profile

The fundamental identity of this compound is established by its structural features and physicochemical properties.

Chemical Structure and Identifiers

The molecule consists of a pyrazole ring substituted at the 4-position with an iodine atom, at the 5-position with a methyl group, and at the 1-position with a propanoic acid chain.

Caption: 2D Structure of the title compound.

Table 1: Compound Identifiers and Computed Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉IN₂O₂ | [3] |

| Molecular Weight | 279.97 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| InChI | InChI=1S/C7H9IN2O2/c1-5-6(8)4-9-10(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) | [3] |

| InChIKey | XRPXQEHTMVTVJO-UHFFFAOYSA-N | [3] |

| SMILES | CC1=C(C=NN1CCC(=O)O)I | [3] |

| Predicted XLogP | 0.7 |[3] |

Structural Analysis

-

Pyrazole Core: This five-membered aromatic heterocycle is known for its relative stability and its ability to act as both a hydrogen bond donor (if unsubstituted at N1) and acceptor (at N2). In this case, the N1 position is alkylated, removing its hydrogen bond donating capability but providing a key linkage to the propanoic acid side chain.

-

Iodine Substituent: The iodine at the C4 position is the most prominent feature for synthetic manipulation. The C-I bond is susceptible to cleavage and participation in a variety of metal-catalyzed cross-coupling reactions, making it an excellent precursor for generating diverse libraries of analogues.[4]

-

Propanoic Acid Chain: This side chain imparts acidic properties and increases the molecule's hydrophilicity. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, and it can form ionic interactions or hydrogen bonds with biological targets such as enzyme active sites.

-

Methyl Group: The methyl group at C5 provides steric bulk and lipophilicity, which can influence the molecule's binding affinity and selectivity for specific protein targets.

Postulated Synthesis and Experimental Protocols

Caption: Proposed synthetic workflow for the target compound.

Detailed Step-by-Step Protocol (Adapted from Analogous Syntheses)

This protocol describes the N-alkylation and subsequent hydrolysis, a critical step in the proposed synthesis.

Objective: To synthesize this compound from 4-iodo-5-methyl-1H-pyrazole.

Materials:

-

4-iodo-5-methyl-1H-pyrazole

-

Ethyl 3-bromopropanoate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrochloric acid (HCl), 1M

Procedure:

Step A: N-Alkylation (Synthesis of Ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate)

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodo-5-methyl-1H-pyrazole (1.0 eq).

-

Solvent and Base: Add anhydrous DMF to dissolve the starting material, followed by anhydrous K₂CO₃ (2.0 eq). The use of a carbonate base is crucial as it is strong enough to deprotonate the pyrazole N-H but mild enough to avoid side reactions. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

-

Alkylating Agent Addition: Add ethyl 3-bromopropanoate (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

-

Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer three times with EtOAc. The organic layers are combined, washed with water and then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude ester intermediate.

Step B: Saponification (Synthesis of the Final Acid)

-

Hydrolysis Setup: Dissolve the crude ester from the previous step in a mixture of MeOH and H₂O.

-

Base Addition: Add an aqueous solution of NaOH (2.0-3.0 eq) and stir the mixture at room temperature. The reaction can be gently heated to accelerate hydrolysis if necessary.

-

Reaction Monitoring: Monitor the disappearance of the ester spot by TLC.

-

Workup: Once the reaction is complete, remove the MeOH under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Cool the solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to afford the final product, this compound.

Predicted Chemical Properties and Reactivity

Spectroscopic Characterization

Based on its structure, the following spectroscopic signatures can be predicted:

-

¹H NMR:

-

A singlet for the pyrazole C4-H proton (if present, but here it is substituted with I). The C3-H proton should appear as a singlet in the aromatic region (~7.5-8.0 ppm).

-

Two triplets in the aliphatic region corresponding to the two methylene groups (-CH₂-CH₂-) of the propanoic acid chain. The CH₂ adjacent to the pyrazole nitrogen will be further downfield (~4.2-4.5 ppm) than the CH₂ adjacent to the carbonyl group (~2.8-3.1 ppm).[5]

-

A singlet for the methyl group protons (~2.2-2.5 ppm).

-

A broad singlet for the carboxylic acid proton (>10 ppm), which may not be observed depending on the solvent.

-

-

¹³C NMR:

-

Signals for the pyrazole ring carbons, with the C4-I carbon being significantly shielded.

-

Signals for the two methylene carbons and the carbonyl carbon (~170-175 ppm) of the propanoic acid chain.

-

A signal for the methyl carbon.

-

-

Mass Spectrometry (ESI-): A prominent peak corresponding to the [M-H]⁻ ion at m/z 278.96.[3]

Reactivity Profile

-

Carboxylic Acid Group: The propanoic acid moiety can undergo standard reactions such as esterification (with an alcohol under acidic conditions) and amidation (via activation with coupling reagents like EDC/HOBt followed by an amine). These reactions are fundamental for creating prodrugs or modifying the molecule's pharmacokinetic profile.

-

C-I Bond and Cross-Coupling: The carbon-iodine bond is the most synthetically valuable site for diversification. It serves as an excellent electrophile in various palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of aryl, heteroaryl, alkyl, or alkynyl groups, making it a powerful tool for structure-activity relationship (SAR) studies.[4] A typical Suzuki coupling, for instance, would involve reacting the molecule with a boronic acid in the presence of a palladium catalyst and a base.

Potential Applications in Drug Discovery and Research

The pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities.[6] The specific combination of substituents in this compound makes it a highly attractive building block for creating novel therapeutic agents.

Caption: Relationship between molecular features and research applications.

-

Kinase Inhibitors: Many successful kinase inhibitors, such as Ruxolitinib, incorporate a pyrazole core.[1][7] The N1-substituted propanoic acid could mimic the side chains of amino acids, while the C4 position, accessed via the iodo group, can be functionalized to target specific pockets within the kinase active site.

-

Anti-inflammatory Agents: Pyrazole derivatives like Celecoxib are potent and selective COX-2 inhibitors.[4] This compound could serve as a starting point for developing new non-steroidal anti-inflammatory drugs (NSAIDs).

-

Platform for Library Synthesis: The most immediate and powerful application for this molecule is as a versatile chemical scaffold. The C-I bond can be used in parallel synthesis schemes to rapidly generate a large library of compounds. Each compound would share the same core but differ at the C4 position, allowing for efficient exploration of the chemical space around a target protein.[4]

Conclusion

While this compound is not extensively documented in scientific literature, its chemical architecture strongly suggests its utility as a valuable research tool and building block in drug discovery. By combining the biologically validated pyrazole core with a versatile iodine synthetic handle and a modulating propanoic acid side chain, this compound offers multiple avenues for chemical modification and biological investigation. The synthetic pathways and reactivity profiles outlined in this guide, derived from established chemical principles, provide a solid foundation for researchers to synthesize, characterize, and ultimately unlock the potential of this promising molecule.

References

- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.

- Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate.

- Synthesis of Pyrazole Compounds by Using Sonication Method. [Source not further specified].

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.

- Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis Online.

- Some iodinated pyrazole derivatives. Journal of the Chemical Society C: Organic.

- Iodine promoted pyrazole synthesis. ResearchGate.

- This compound. PubChem.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Source not further specified].

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

- 3-(4-Iodo-1-methyl-pyrazol-3-yl)propanoic acid. PubChem.

- 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C, 99%). [Source not further specified].

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Source not further specified].

- 3-(methylamino)-3-(5-methyl-1H-pyrazol-3-yl)propanoic acid. PubChem.

- 3-(2,4-Dimethyl-5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid. PubChem.

- Structure-activity Relationships Associated With 3,4,5-triphenyl-1H-pyrazole-1-nonanoic Acid, a Nonprostanoid Prostacyclin Mimetic. PubMed.

- 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. Google Patents.

- Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.

- Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library by solution-phase suzuki coupling using Pd/C as a solid-supported catalyst. PubMed.

- Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. PubMed.

- (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic Acid. [Source not further specified].

- Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. PMC - NIH.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Source not further specified].

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central.

-

Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[8][9]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed. Available at:

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.

- 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. PubChem.

- 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid. CymitQuimica.

- 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid. Sigma-Aldrich.

- Propionic acid(79-09-4) 1H NMR spectrum. ChemicalBook.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H9IN2O2) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library by solution-phase suzuki coupling using Pd/C as a solid-supported catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Propionic acid(79-09-4) 1H NMR spectrum [chemicalbook.com]

- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 9. dergipark.org.tr [dergipark.org.tr]

3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid

The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, technically-grounded framework for the structural elucidation of the novel heterocyclic compound, this compound. This document is tailored for researchers, scientists, and drug development professionals, offering not just a series of analytical steps, but a logical, self-validating workflow. We will delve into the causality behind experimental choices, integrating data from mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy to build a coherent and irrefutable structural hypothesis. All protocols are presented with an emphasis on scientific integrity and are supported by authoritative references.

Introduction: The Rationale for a Multi-faceted Approach

The structure of a novel chemical entity, such as this compound, cannot be determined by a single analytical technique. Instead, a synergistic application of multiple spectroscopic and spectrometric methods is required to piece together the molecular puzzle.[1][2][3] Each technique provides a unique piece of information:

-

Mass Spectrometry (MS): Reveals the molecular weight and elemental composition, and offers clues to the structure through fragmentation patterns.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Maps the carbon-hydrogen framework of the molecule, revealing the connectivity of atoms.[1][2]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[1][2]

The Elucidation Workflow: A Strategic Overview

The process of structure elucidation follows a logical path from the general to the specific. Our approach for this compound is designed to be systematic and self-validating at each stage.

Caption: A logical workflow for the structure elucidation of a novel organic compound.

Mass Spectrometry: Determining the Molecular Formula and Initial Structural Clues

The first step in characterizing an unknown compound is to determine its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 10-100 µg/mL.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis Mode: Perform the analysis in both positive and negative ion modes to ensure detection of the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

-

Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the most probable elemental formula.

Expected Data and Interpretation

For this compound (C₇H₉IN₂O₂), the following data is anticipated:

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₇H₉IN₂O₂ | Based on the proposed structure. |

| Monoisotopic Mass | 295.9712 g/mol | Calculated for ¹²C₇¹H₉¹²⁷I¹⁴N₂¹⁶O₂. |

| Observed [M+H]⁺ | ~296.9785 m/z | In positive ion mode. |

| Observed [M-H]⁻ | ~294.9640 m/z | In negative ion mode. |

| Isotopic Pattern | A distinct M+1 peak due to ¹³C. The presence of iodine (¹²⁷I is monoisotopic) will not introduce a complex isotopic pattern like chlorine or bromine would.[4] |

Fragmentation Analysis: Tandem MS (MS/MS) experiments would be performed on the molecular ion to induce fragmentation. Key expected fragments for this compound would include:

-

Loss of the propanoic acid side chain.

-

Loss of the iodine atom.

-

Cleavage of the pyrazole ring, which typically involves the expulsion of HCN or N₂.[5][6]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Expected Data and Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| ~1600-1450 | C=C and C=N (Pyrazole Ring) | Stretching |

| ~1400-1200 | C-O and O-H | Bending |

The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The strong C=O stretch confirms the presence of the acid functionality. The pyrazole ring stretches will also be present in the fingerprint region.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments will be used to establish the connectivity of all atoms in this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

1D NMR Experiments:

-

¹H NMR: Provides information about the number of different types of protons and their neighboring protons.

-

¹³C NMR: Shows the number of different types of carbon atoms.

-

DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

-

Expected ¹H NMR Data and Interpretation (in CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H (Carboxylic Acid) | 10-12 | Broad Singlet | 1H | Acidic proton, chemical shift is concentration and solvent dependent. |

| H (Pyrazole Ring) | ~7.5 | Singlet | 1H | Aromatic proton on the pyrazole ring. The iodine at C4 and methyl at C5 will influence its position. Based on data for 4-iodopyrazole, a downfield shift is expected.[10][11] |

| -CH₂- (adjacent to pyrazole) | ~4.3 | Triplet | 2H | Methylene protons deshielded by the adjacent nitrogen of the pyrazole ring. |

| -CH₂- (adjacent to COOH) | ~2.8 | Triplet | 2H | Methylene protons deshielded by the carboxylic acid group. |

| -CH₃ (on pyrazole) | ~2.3 | Singlet | 3H | Methyl group attached to the pyrazole ring. |

Expected ¹³C NMR Data and Interpretation (in CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | ~175 | Typical chemical shift for a carboxylic acid carbon. |

| C5 (Pyrazole Ring) | ~145 | Carbon bearing the methyl group. |

| C3 (Pyrazole Ring) | ~140 | Carbon attached to the propanoic acid side chain. |

| C4 (Pyrazole Ring) | ~80 | Carbon bearing the iodine atom. The heavy atom effect of iodine will cause a significant upfield shift. |

| -CH₂- (adjacent to pyrazole) | ~50 | Deshielded by the pyrazole nitrogen. |

| -CH₂- (adjacent to COOH) | ~35 | Deshielded by the carbonyl group. |

| -CH₃ (on pyrazole) | ~12 | Typical chemical shift for a methyl group on an aromatic ring. |

2D NMR for Final Connectivity

The final piece of the puzzle comes from 2D NMR, which confirms the proposed connections.

Sources

- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 4-Iodopyrazole(3469-69-0) 1H NMR [m.chemicalbook.com]

biological activity of substituted pyrazole propanoic acids

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrazole Propanoic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of substituted pyrazole propanoic acids, a class of compounds demonstrating significant therapeutic potential. We will delve into their synthesis, diverse biological activities, mechanisms of action, and the critical structure-activity relationships that govern their efficacy. Furthermore, this document offers detailed, field-proven experimental protocols for evaluating their anti-inflammatory, anticancer, and antimicrobial properties, designed to equip researchers with the practical knowledge required for drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, and among them, the pyrazole ring system is of paramount importance.[1] Pyrazole is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties and allows for diverse substitutions.[1][2] This versatility has led to the development of numerous pyrazole derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and antidepressant effects.[3][2][4][5][6]

The incorporation of a propanoic acid moiety to the pyrazole core further enhances its therapeutic potential, particularly in the realm of anti-inflammatory agents. This structural feature is common in many non-steroidal anti-inflammatory drugs (NSAIDs). The combination of the pyrazole nucleus and the propanoic acid side chain has given rise to compounds with potent and often selective biological activities, making them a fertile ground for drug discovery.[7][8][9] Notably, the blockbuster drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core, underscoring the clinical and commercial significance of this scaffold.[10][11][12]

Core Biological Activities and Mechanisms of Action

Substituted pyrazole propanoic acids exhibit a range of biological activities, primarily centered on inflammation, cancer, and microbial infections. The specific substitutions on the pyrazole ring and the propanoic acid chain are critical in determining the primary mode of action and potency.[13][14]

Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX)

The most well-documented activity of pyrazole derivatives, including propanoic acids, is their anti-inflammatory effect.[7][15][16] The primary mechanism for this action is the inhibition of cyclooxygenase (COX) enzymes.[16]

Mechanism of Action: The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[16]

-

COX-1 is a constitutively expressed enzyme involved in physiological functions like protecting the stomach lining and maintaining kidney function.[16][17]

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[16][17]

Traditional NSAIDs inhibit both COX-1 and COX-2, which accounts for their therapeutic effects as well as their common side effects, such as gastrointestinal issues.[18] The development of selective COX-2 inhibitors, like Celecoxib, was a major advancement, offering potent anti-inflammatory action with a more favorable safety profile.[12][18] Many pyrazole propanoic acids are designed and evaluated for their potential to selectively inhibit COX-2.[8][19]

Caption: The Arachidonic Acid Pathway and the inhibitory action of pyrazole compounds on COX enzymes.

Anticancer Activity

The pyrazole scaffold is a "privileged structure" in anticancer drug design, with numerous derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[20][21] Their mechanisms are diverse, often involving the disruption of key cellular processes required for tumor growth and survival.

Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives act as antimitotic agents by binding to tubulin, preventing the formation of microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.[20][22]

-

Kinase Inhibition: Many pyrazole compounds are designed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often overactive in cancer cells and drive proliferation.[20][21]

-

Induction of Apoptosis: A common outcome of treatment with pyrazole-based agents is the induction of programmed cell death, or apoptosis. This can occur through various signaling pathways, including the intrinsic (mitochondrial) pathway.[21][22]

Caption: The intrinsic apoptosis signaling pathway induced by an anticancer agent.

Antimicrobial Activity

Pyrazole derivatives have demonstrated broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[5][23][24] The presence of different substituents on the pyrazole ring can significantly influence the antimicrobial potency and spectrum.[25][6] For instance, the introduction of halogen atoms or specific aromatic groups can enhance activity.[3]

Mechanism of Action: The mechanisms are varied but can include:

-

Inhibition of DNA Gyrase: Some pyrazole compounds have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[23]

-

Disruption of Metabolic Pathways: They can interfere with essential metabolic processes unique to microbes.

-

Cell Wall Synthesis Inhibition: Certain derivatives may disrupt the integrity of the microbial cell wall.

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For substituted pyrazole propanoic acids, SAR studies reveal critical insights for optimizing potency and selectivity.[2][26]

-

Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are paramount.

-

Phenyl Rings: The presence of phenyl groups at positions 3 and 5 is a common feature in potent inhibitors.[13] For selective COX-2 inhibitors like celecoxib, a p-sulfonamide phenyl group at the N1 position is crucial for binding to the secondary pocket of the COX-2 enzyme.[17]

-

Electron-Withdrawing/Donating Groups: The addition of electron-withdrawing groups (e.g., -CF3, halogens) or electron-donating groups to the phenyl rings can modulate activity, receptor binding, and pharmacokinetic properties.[20][27]

-

-

The Propanoic Acid Chain: The length and topology of the alkanoic acid side chain are critical for activity, particularly for anti-inflammatory and antiplatelet effects.[14] For instance, studies have shown that a side chain of eight or nine atoms is often optimal for binding to certain prostaglandin receptors.[14]

-

Stereochemistry: The stereochemistry of chiral centers within the molecule can significantly impact biological activity, with one enantiomer often being substantially more active than the other.

Experimental Evaluation Protocols

To assess the biological activities of novel substituted pyrazole propanoic acids, a series of robust and validated in vitro and in vivo assays are employed. The following protocols are presented as a guide for researchers.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay